molecular formula C8H7BBrN3O2 B14072276 (5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid

(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B14072276
M. Wt: 267.88 g/mol
InChI Key: XZMMCQWKONNICK-UHFFFAOYSA-N
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Description

(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a bromine atom, an imidazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:

    Imidazole Substitution: The attachment of an imidazole ring to the pyridine ring.

    Boronic Acid Formation:

These steps are carried out under controlled conditions, often involving the use of catalysts and specific reagents to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality of the product .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the boronic acid group to other functional groups.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield alcohols or ketones, while substitution of the bromine atom can produce a wide range of substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of (5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. For example, the boronic acid group can form reversible covalent bonds with enzymes and other proteins, modulating their activity. The imidazole ring can also interact with metal ions and other biomolecules, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a boronic acid group.

    (5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)amine: Similar structure but with an amine group instead of a boronic acid group.

    (5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)ketone: Similar structure but with a ketone group instead of a boronic acid group

Uniqueness

(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to form reversible covalent bonds with biological targets makes it particularly valuable in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C8H7BBrN3O2

Molecular Weight

267.88 g/mol

IUPAC Name

(5-bromo-6-imidazol-1-ylpyridin-3-yl)boronic acid

InChI

InChI=1S/C8H7BBrN3O2/c10-7-3-6(9(14)15)4-12-8(7)13-2-1-11-5-13/h1-5,14-15H

InChI Key

XZMMCQWKONNICK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)N2C=CN=C2)Br)(O)O

Origin of Product

United States

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